Antagonist G

Übersicht

Beschreibung

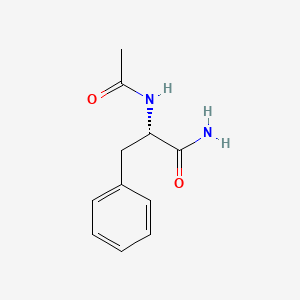

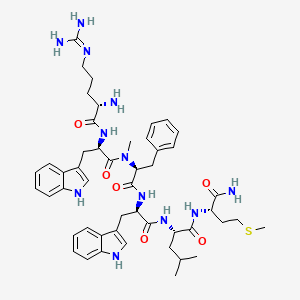

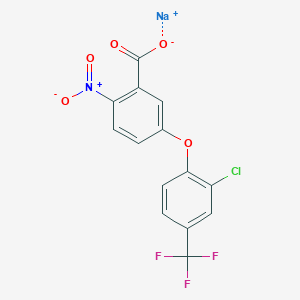

Antagonist G is a compound with the molecular formula C49H66N12O6S . It is also known by other names such as L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide . It is a peptide used to target and enhance the delivery of anticancer chemotherapeutics .

Molecular Structure Analysis

The molecular weight of Antagonist G is 951.2 g/mol . Its structure includes multiple amino acid residues, and it has a complex structure with multiple rings and chains . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen

1. Adhesion G Protein-Coupled Receptors (ADGRGs) Research

- Application : Antagonist G, specifically the 4PH-E and 4PH-D variants, are used in the study of Adhesion G protein-coupled receptors (ADGRGs). These receptors play critical roles in the reproductive, neurological, cardiovascular, and endocrine systems .

- Methods : The study applied Gaussian accelerated molecular dynamics (GaMD) simulations to probe conformational dynamics of the agonist- and antagonist-bound ADGRG2 .

- Results : The simulations revealed critical peptide-receptor residue interactions during the deactivation of ADGRG2. These findings will potentially facilitate rational design of new peptide modulators of ADGRG2 and other ADGRs .

2. G Protein-Coupled Receptors (GPCRs) Research

- Application : Antagonist G is used in the study of G protein-coupled receptors (GPCRs). These receptors are one of the major targets for current drugs as well as new drug development .

- Methods : The study focused on the expression of inverse agonism under more ‘physiological conditions’, since it appears timely to address the physiological relevance and consequences of this new concept, both in GPCR research and drug discovery .

- Results : The study demonstrated that various ligands, previously considered as antagonists with no intrinsic activity, actually can inhibit this spontaneous activity, appearing to possess 'negative intrinsic activity’ .

3. Control and Perception of Antagonist Muscle Action

- Application : Antagonist G is used in the study of the control and perception of antagonist muscle action. This research is crucial for understanding the neural control of movements and the role of antagonist muscles in agonist–antagonist pairs .

- Methods : The study covers a range of topics related to the role of the antagonist muscles within the theory of the neural control of movements with spatial referent coordinates, the principle of abundance, and the uncontrolled manifold hypothesis .

- Results : The findings suggest inherent instability of neural commands to antagonist muscles requiring visual information for accurate performance. They also suggest that neural commands to antagonist muscles are not readily incorporated into kinesthetic perception leading to illusions and errors in matching tasks .

4. Inverse Agonism at Adrenoceptor Subtypes

- Application : Antagonist G is used in the study of inverse agonism at adrenoceptor subtypes. This research is important for understanding the physiological and pathophysiological functions of the neurotransmitter noradrenaline and the adrenal hormone adrenaline .

- Methods : The study systematically reviewed inverse agonism at the nine adrenoceptor subtypes. The detection and degree of inverse agonism depend on the cells and tissues under investigation .

- Results : The study demonstrated that various ligands, previously considered as antagonists with no intrinsic activity, actually can inhibit this spontaneous activity, appearing to possess 'negative intrinsic activity’ .

5. Modulation of the Physiological Action of Angiotensins

- Application : Antagonist G is used in the study of the modulation of the physiological action of angiotensins by protein conjugation. This research is important for understanding the hemodynamics and behavior .

- Methods : The study focused on the effects of protein conjugation on the physiological action of angiotensins .

- Results : The results of this study are not specified in the available information .

6. Acute Responses to Resistance Training

- Application : Antagonist G is used in the study of acute responses to a single bout of resistance training. This research is crucial for understanding mechanical and metabolic stress .

- Methods : The study measured acute muscle thickness changes, blood lactate, and perceived exertion .

- Results : The results of this study are not specified in the available information .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCSSYAUKKIDJV-FAXBSAIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antagonist G | |

CAS RN |

115150-59-9 | |

| Record name | Antagonist G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

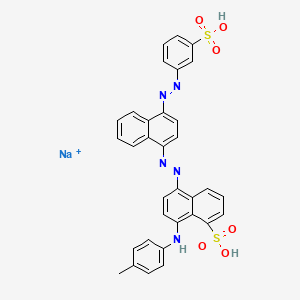

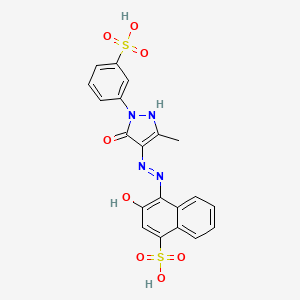

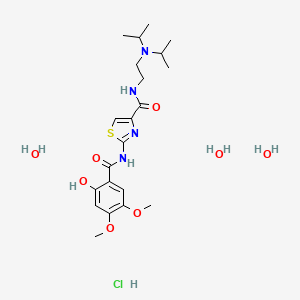

![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)